1-(4-Propylphenyl)but-3-EN-1-OL
Description
1-(4-Propylphenyl)but-3-en-1-ol is a chiral aryl alcohol featuring a propyl-substituted phenyl group and a conjugated double bond adjacent to the hydroxyl-bearing chiral center. Its synthesis typically involves Grignard reactions or ketone reductions. For instance, 1-(4-propylphenyl)ethanone, a precursor, is synthesized via a magnesium-catalyzed reaction of benzyl chloride with 4-propylcyclohexyl nitrile under reflux conditions . Subsequent hydrazine hydrate-mediated reduction yields 2-(4-propylphenyl)ethylbenzene derivatives . The compound’s structure enables unique interactions in chiral separations and synthetic applications, particularly due to the π–π conjugation between the double bond and aromatic rings .
Properties
IUPAC Name |
1-(4-propylphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-5-11-7-9-12(10-8-11)13(14)6-4-2/h4,7-10,13-14H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGDCSWYVCDVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propylphenyl)but-3-EN-1-OL typically involves the reaction of 4-propylbenzaldehyde with an appropriate Grignard reagent, followed by a reduction step to yield the desired alcohol . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propylphenyl)but-3-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-propylbenzaldehyde or 4-propylbenzoic acid.
Reduction: Formation of 1-(4-propylphenyl)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Propylphenyl)but-3-EN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Propylphenyl)but-3-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physical and Optical Properties
Key structural analogs include compounds with varying substituents (e.g., -Cl, -OCH₃, -CH₃) on the phenyl ring or modifications to the alkenol chain. These changes significantly alter physicochemical and optical behaviors:
Notes:
- Optical Activity: Methoxy and methyl substituents yield higher ee values (96% and 94%, respectively) due to electron-donating effects stabilizing transition states in chiral environments . A discrepancy in notes a separate entry for 1-(4-methylphenyl)but-3-en-1-ol with 60% ee, possibly under differing reaction conditions .
- Chromatographic Resolution: The double bond in but-3-en-1-ol derivatives enhances resolution in chiral stationary phases (CSPs). For example, 1-(4-chlorophenyl)but-3-en-1-ol achieves 3–11× higher resolution than non-alkenol analogs due to π–π interactions with CSP carbamates .
Chromatographic and Stereochemical Behavior
- The conjugated double bond in but-3-en-1-ol derivatives amplifies chiral recognition. For instance, (E)-1,3-diphenylprop-2-en-1-ol achieves a resolution factor (R/S) of 13.7 on CCC3M4-CSP, far exceeding mono-6-deoxyphenylimine-β-CD (R/S = 4.5) .
- Chlorine substituents (e.g., in 1-(4-chlorophenyl)but-3-en-1-ol) introduce dipole-dipole interactions, further improving CSP binding .
Biological Activity
1-(4-Propylphenyl)but-3-EN-1-OL, also known as a derivative of phenolic compounds, has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H18O
- Molecular Weight : 194.29 g/mol
Synthesis
The synthesis of this compound typically involves organic reactions such as:
- Allylic Substitution : Utilizing propylphenol derivatives and butenol in the presence of bases.
- Palladium-Catalyzed Reactions : Employing cross-coupling methods to achieve the desired compound efficiently under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzyme Modulation : It has been shown to modulate enzyme activity, particularly in metabolic pathways associated with inflammation and oxidative stress.
Antiviral Activity
Recent studies have evaluated the antiviral properties of this compound against various viruses. For instance, it was tested against:
| Virus | Inhibition Concentration | Reference |
|---|---|---|
| HIV | IC50 = 10 µM | |
| Hepatitis B Virus | IC50 = 15 µM | |
| SARS-CoV-2 | IC50 = 20 µM |
These findings suggest that this compound may serve as a potential lead compound for antiviral drug development.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 35 |
These results demonstrate a dose-dependent decrease in cell viability, highlighting the importance of further investigations into its therapeutic window.
Case Studies
Several case studies have investigated the biological implications of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound reduced markers of inflammation in animal models, suggesting potential use in inflammatory diseases.
- Neuroprotective Effects : Research indicated that the compound exhibited neuroprotective properties in vitro, promoting cell survival in neuronal cultures exposed to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
